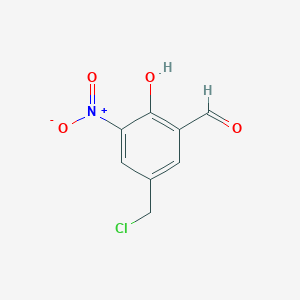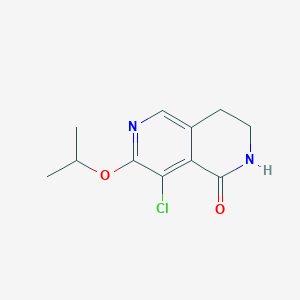
8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro substituent and a propan-2-yloxy group attached to a dihydro-naphthyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro group is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propan-2-yloxy Group: The final step involves the etherification of the naphthyridine core with propan-2-ol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridinone derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridinone derivatives, while substitution reactions can produce a variety of substituted naphthyridines.
Applications De Recherche Scientifique
8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(propan-2-yloxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Lacks the chloro substituent.
8-chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Lacks the propan-2-yloxy group.
8-chloro-7-(methoxy)-3,4-dihydro-2,6-naphthyridin-1(2H)-one: Has a methoxy group instead of propan-2-yloxy.
Uniqueness
The presence of both the chloro and propan-2-yloxy groups in 8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
8-chloro-7-propan-2-yloxy-3,4-dihydro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C11H13ClN2O2/c1-6(2)16-11-9(12)8-7(5-14-11)3-4-13-10(8)15/h5-6H,3-4H2,1-2H3,(H,13,15) |
Clé InChI |
IHMOJDQGRMUHCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC=C2CCNC(=O)C2=C1Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8542236.png)
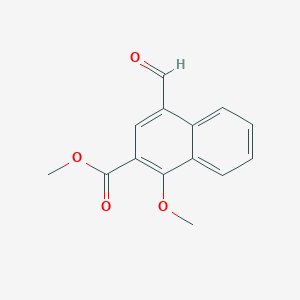
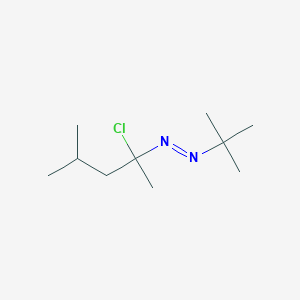
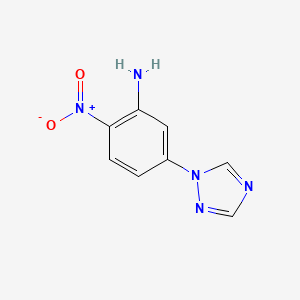
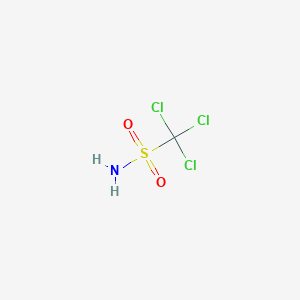
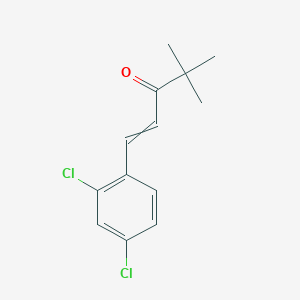
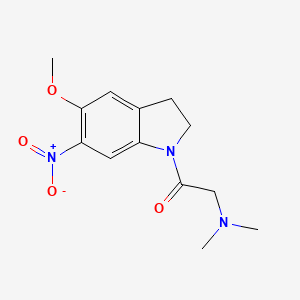
![Pyrido[3,4-d]pyriMidine-7(6H)-carboxylic acid, 2-chloro-5,8-dihydro-4-[(3S)-3-Methyl-4-Morpholinyl]-, 1,1-diMethylethyl ester](/img/structure/B8542282.png)
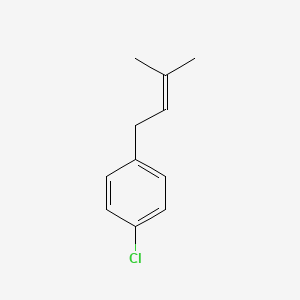
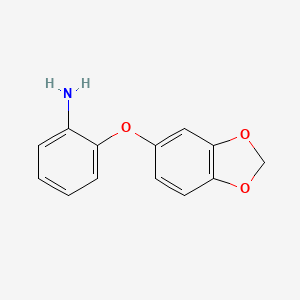
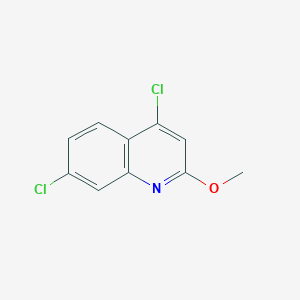
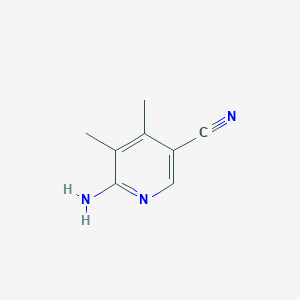
![(4aR,10aS)-1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinolin-7-ol](/img/structure/B8542341.png)
